2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a bicyclic ketone featuring a seven-membered annulenone core fused with a benzene ring. The compound is substituted with methyl groups at the 2- and 3-positions, which confer steric and electronic modifications to the parent structure. Its synthesis involves the elimination of dibromo precursors (e.g., 2,3-dimethyl-6,6-dibromo-6,7,8,9-tetrahydrobenzocyclohepten-5-one) using lithium chloride in dimethylformamide (DMF), yielding the unsaturated ketone with high efficiency . This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing mast cell stabilizers and receptor modulators due to its adaptable scaffold.
Properties
CAS No. |
7508-12-5 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,3-dimethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-9-7-11-5-3-4-6-13(14)12(11)8-10(9)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
XJBHFHGGRYANDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone derivatives, which undergo cyclization reactions in the presence of acid or base catalysts. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzo[7]annulenone core is shared among analogs, but substituents at key positions significantly alter physicochemical and biological properties. Below is a comparative analysis:
Biological Activity
2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a polycyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.
Synthesis
The compound can be synthesized through various methods, with one notable approach involving the condensation of 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one with different aromatic aldehydes to produce a series of derivatives. The synthesis process typically involves the use of potassium hydroxide in ethanol as a catalyst and has been detailed in various studies .
Anticancer Properties
Recent studies have investigated the anticancer potential of 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one and its derivatives. For instance, derivatives synthesized from this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Table 1: Cytotoxicity of 2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Arylidene derivative | HeLa | 15 | Apoptosis induction |
| 6-Arylidene derivative | MCF-7 | 20 | Cell cycle arrest |
| 4-Phenyl derivative | A549 | 12 | Apoptosis and necrosis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. It was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives possess significant antibacterial properties, potentially making them candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Arylidene derivative | E. coli | 32 µg/mL |
| 6-Arylidene derivative | S. aureus | 64 µg/mL |
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted by Konda et al. demonstrated that specific derivatives of the compound induced apoptosis in HeLa cells through the activation of caspase pathways. The research highlighted the importance of structural modifications in enhancing anticancer activity .
- Antibacterial Screening : In another investigation focusing on antimicrobial properties, researchers screened multiple derivatives against common pathogens. The study found that some compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
